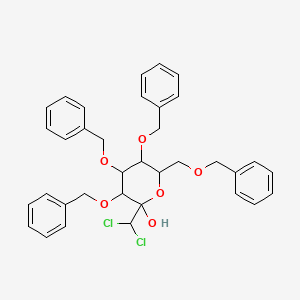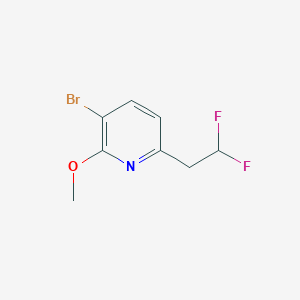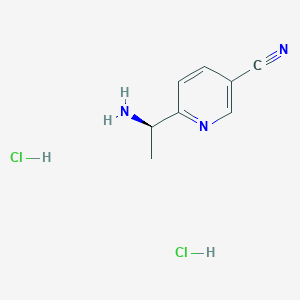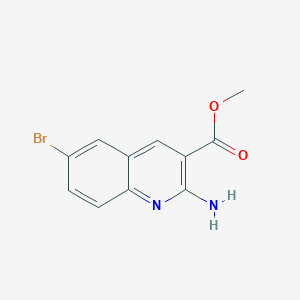
Methyl 2-amino-6-bromoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-6-bromoquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification and amination reactions. One common method includes:
Bromination: Starting with quinoline, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated quinoline is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Amination: Finally, the ester is aminated using ammonia or an amine source under controlled conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-amino-6-bromoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-bromoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-6-bromoquinoline-2-carboxylate: Similar structure but with different substitution positions.
Methyl 6-amino-2-bromopyridine-3-carboxylate: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
Methyl 2-amino-6-bromoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromine groups in the quinoline ring enhances its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 2-amino-6-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)8-5-6-4-7(12)2-3-9(6)14-10(8)13/h2-5H,1H3,(H2,13,14) |
InChI Key |
DCYREOIFUDXCMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
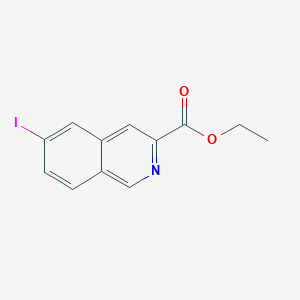
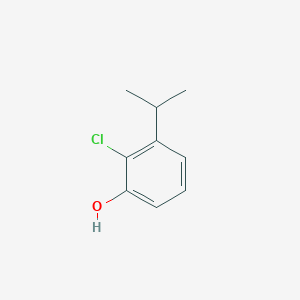
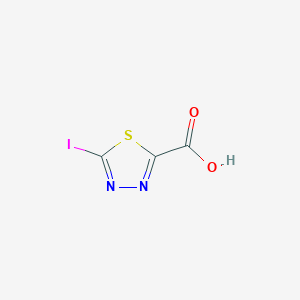
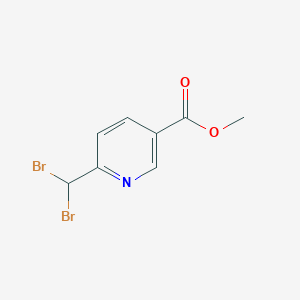
![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)
